molecular formula C8H16 B1346967 1,3-Dimethylcyclohexane CAS No. 591-21-9

1,3-Dimethylcyclohexane

Cat. No.: B1346967
CAS No.: 591-21-9
M. Wt: 112.21 g/mol
InChI Key: SGVUHPSBDNVHKL-UHFFFAOYSA-N
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Description

Chair Conformation Dynamics in cis- vs trans-Isomers

The chair conformation dominates the conformational landscape of 1,3-dimethylcyclohexane. For the cis-isomer, the two methyl groups adopt either a diaxial (a,a) or diequatorial (e,e) arrangement. The diaxial conformation is destabilized by severe 1,3-diaxial steric interactions between the methyl groups and axial hydrogens, resulting in an energy penalty of approximately 7.6 kJ/mol per methyl group. Consequently, the diequatorial conformation predominates, with >99% of molecules adopting this arrangement at equilibrium.

In contrast, the trans-isomer cannot achieve a diequatorial configuration. Instead, it adopts a mixed axial-equatorial (a,e) geometry, where one methyl group occupies an axial position and the other an equatorial position. This conformation avoids 1,3-diaxial interactions but introduces two gauche-butane interactions between the axial methyl group and adjacent equatorial hydrogens, contributing 1.8 kcal/mol of strain.

1,3-Diaxial Interactions and Steric Strain Analysis

1,3-Diaxial interactions in the cis-isomer arise from the proximity of axial methyl groups to hydrogens on C3 and C5 (Figure 1). Each interaction contributes 3.8 kJ/mol of steric strain, totaling 7.6 kJ/mol for the diaxial conformation. This strain is mitigated in the diequatorial form, where methyl groups project outward, minimizing van der Waals repulsions.

For the trans-isomer, steric strain originates from gauche-butane interactions between the axial methyl group and equatorial hydrogens. These interactions are less severe than 1,3-diaxial repulsions, resulting in a smaller energy penalty (1.8 kcal/mol). However, the inability to adopt a diequatorial configuration makes the trans-isomer inherently less stable than its cis-counterpart.

Table 1: Comparative Strain Energies in this compound Conformers

Isomer Conformation Strain Source Energy (kJ/mol)
cis Diaxial (a,a) Two 1,3-diaxial interactions 15.2
cis Diequatorial (e,e) None 0
trans Axial-equatorial Two gauche-butane interactions 7.5

Energy Profiles of Ring-Flip Interconversions

Ring-flip interconversion in this compound requires overcoming an energy barrier of ~23 kJ/mol. For the cis-isomer, flipping converts the diequatorial (e,e) conformation to the diaxial (a,a) form, which is 15.2 kJ/mol higher in energy. This large energy difference renders the diaxial form negligible at equilibrium, effectively locking the molecule in the diequatorial conformation.

The trans-isomer undergoes a more accessible ring flip, interconverting between equivalent axial-equatorial (a,e) and equatorial-axial (e,a) forms. These conformers are enantiomeric but rapidly interconvert at room temperature, preventing resolution into optically active forms.

Stereoelectronic Effects on Isomer Stability

Comparative Thermodynamic Stability of Diastereomers

The cis-1,3-dimethylcyclohexane isomer is thermodynamically favored over the trans-isomer by 7 kJ/mol due to its ability to adopt a strain-free diequatorial conformation. Experimental heats of combustion confirm this stability trend: cis-isomers release less energy upon combustion than trans-isomers, reflecting their lower inherent strain.

Table 2: Thermodynamic Data for this compound Isomers

Isomer ΔH°combustion (kJ/mol) Relative Stability
cis -5212 More stable
trans -5230 Less stable

Hyperconjugative Stabilization in Equatorial Positions

Hyperconjugation significantly stabilizes equatorial substituents. In the diequatorial cis-isomer, the C-CH3 σ-bond electrons delocalize into adjacent antibonding C-H orbitals, lowering the overall energy. This effect is maximized in equatorial positions due to favorable orbital alignment, whereas axial substituents experience reduced hyperconjugative stabilization.

For the trans-isomer, the axial methyl group cannot participate in effective hyperconjugation, further destabilizing this conformation. Computational studies reveal elongated C-C bonds in axial methylcyclohexanes (1.534 Å vs. 1.522 Å for equatorial), reflecting diminished hyperconjugative interactions.

Properties

IUPAC Name

1,3-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SGVUHPSBDNVHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10858731
Record name 1,3-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 1,3-Dimethylcyclohexane
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Vapor Pressure

21.4 [mmHg]
Record name 1,3-Dimethylcyclohexane
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CAS No.

591-21-9
Record name 1,3-Dimethylcyclohexane
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Record name 1,3-Dimethylcyclohexane
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Record name 1,3-Dimethylcyclohexane
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Record name 1,3-dimethylcyclohexane
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Preparation Methods

Method Description

The most common and industrially relevant method for synthesizing 1,3-dimethylcyclohexane is the catalytic hydrogenation of 1,3-dimethylcyclohexene. This process involves:

  • Using metal catalysts such as palladium, platinum, or nickel.
  • Conducting the reaction under elevated hydrogen pressure and temperature.
  • Employing fixed-bed reactors for industrial scale production.

Reaction Conditions and Catalysts

  • Catalysts: Palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).
  • Temperature range: Typically 50–150 °C.
  • Hydrogen pressure: From atmospheric up to several atmospheres (e.g., 1–10 atm).
  • Solvent: Often carried out neat or in organic solvents like tetrachloromethane.

Yield and Selectivity

  • Yields reported vary from 36% to 43% depending on catalyst and conditions.
  • The reaction favors formation of the cis isomer due to thermodynamic stability of equatorial methyl groups.
  • Byproducts may include partially hydrogenated intermediates or isomeric cyclohexanes.

Industrial Relevance

  • This method is scalable and widely used in industry for producing high-purity this compound.
  • Optimization focuses on catalyst longevity, reaction time, and minimizing side products.
Parameter Typical Range/Value Notes
Catalyst Pd, Pt, Ni Supported on carbon or alumina
Temperature (°C) 50–150 Higher temps increase rate
Hydrogen Pressure 1–10 atm Higher pressure favors saturation
Yield (%) 36–43 Depends on catalyst and time
Reaction Time 1–4 hours Varies with scale and catalyst

Grignard Reaction Followed by Dehydration and Hydrogenation

Method Description

An alternative synthetic route involves:

  • Reacting cyclohexanone with methylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol intermediate.
  • Acid-catalyzed dehydration of the alcohol to yield 1,3-dimethylcyclohexene.
  • Subsequent catalytic hydrogenation of the alkene to produce this compound.

Reaction Steps

  • Grignard Addition:
    Cyclohexanone + CH3MgBr → 1,3-dimethylcyclohexanol (tertiary alcohol).

  • Dehydration:
    Acid-catalyzed elimination to form 1,3-dimethylcyclohexene.

  • Hydrogenation:
    Catalytic hydrogenation as described above.

Advantages and Challenges

  • Allows for stereochemical control in intermediate steps.
  • More complex and multi-step compared to direct hydrogenation.
  • Useful for laboratory-scale synthesis or when starting from cyclohexanone.

Synthesis from Cyclooctane Derivatives

A less common but documented method involves ring contraction or rearrangement reactions starting from cyclooctane derivatives under catalytic conditions with triisobutylaluminum and palladium dichloride in tetrachloromethane at 8–50 °C for 2 hours. This method yields cis-1,3-dimethylcyclohexane with moderate efficiency but is less practical industrially.

Other Synthetic Considerations

Avoidance of Side Reactions

  • Prolonged heating above 170 °C can cause polymerization, isomerization, or decomposition.
  • Use of Lewis acids or strong bases during synthesis can lead to undesirable side products.
  • Controlled reaction atmosphere (inert gas) is preferred to prevent oxidation.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm stereochemistry and purity.
  • Infrared (IR) spectroscopy identifies functional groups and confirms saturation.
  • Gas Chromatography-Mass Spectrometry (GC-MS) assists in quantifying isomeric mixtures and impurities.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic Hydrogenation Pd, Pt, Ni catalysts; H2 gas 50–150 °C, 1–10 atm H2 36–43 Industrially preferred, scalable
Grignard Reaction + Dehydration Cyclohexanone, methylmagnesium bromide, acid catalyst Multi-step, room temp to reflux Variable Laboratory scale, stereochemical control
Cyclooctane Rearrangement Triisobutylaluminum, PdCl2, CCl4 8–50 °C, 2 h Moderate Less common, moderate yield

Research Findings and Notes

  • The cis isomer is thermodynamically favored due to both methyl groups adopting equatorial positions, reducing 1,3-diaxial interactions by approximately 7 kJ/mol compared to the trans isomer.
  • Industrial hydrogenation processes optimize catalyst choice and reaction parameters to maximize yield and minimize byproducts.
  • The position of methyl groups influences biodegradation rates, with 1,3-dimethyl substitution allowing faster microbial breakdown compared to geminal dimethyl substitutions.
  • Avoidance of high temperatures and strong acids/bases during synthesis is critical to maintain product purity and prevent side reactions such as polymerization or isomerization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

1,3-Dimethylcyclohexane and its derivatives, including cis-1,3-dimethylcyclohexane and trans-1,3-dimethylcyclohexane, have varied applications across industries due to their unique chemical properties .

Cis-1,3-Dimethylcyclohexane Applications

Cis-1,3-dimethylcyclohexane (CDCH) is a cyclic hydrocarbon with a molecular structure that gives it stability and reactivity, making it useful in a range of applications .

Industrial Applications:

  • Catalysis and Chemical Processes CDCH can serve as a catalyst or co-catalyst, enhancing reaction rates, selectivity, and control in chemical reactions, which is useful in the manufacturing of fine chemicals .
  • Energy Efficiency CDCH is a component in advanced fuel formulations, improving combustion efficiency, reducing emissions, and enhancing overall fuel performance, which contributes to reduced carbon footprints .
  • Materials Science CDCH can be a building block in materials like polymers and resins, enhancing mechanical strength, thermal stability, and resistance to environmental factors in products for the automotive, aerospace, and electronics industries .
  • Pharmaceuticals CDCH is used as a solvent in drug synthesis and purification, facilitating the development of pharmaceutical products . It is also compatible with many active pharmaceutical ingredients .
  • Agrochemicals CDCH is a component in herbicides and insecticides, improving their efficacy and promoting sustainable agricultural productivity .

trans-1,3-Dimethylcyclohexane Applications

trans-1,3-Dimethylcyclohexane is another derivative of this compound with uses as a solvent and intermediate .

Perfluoro-1,3-dimethylcyclohexane Applications

Perfluoro-1,3-dimethylcyclohexane, a fluorinated derivative, is chemically and biologically inert .

  • Heat Transfer Agent It can be used as a heat transfer agent because of its thermal stability .
  • Dielectric Fluid It can be used as a dielectric fluid .
  • Perfluorocarbon Tracer It is detectable at low concentrations, making it useful as a tracer .

Mechanism of Action

The mechanism of action of 1,3-dimethylcyclohexane in chemical reactions often involves conformational changes due to the steric interactions between the methyl groups and other substituents on the cyclohexane ring. These interactions can influence the stability and reactivity of the compound. For example, in the cis isomer, both methyl groups are in equatorial positions, minimizing steric hindrance and making it more stable than the trans isomer .

Comparison with Similar Compounds

Physical and Thermodynamic Properties

Table 1: Boiling Points and Stability of Dimethylcyclohexane Isomers
Compound Boiling Point (°C) Stability (Relative)
cis-1,3-Dimethylcyclohexane 317.9 More stable
trans-1,3-Dimethylcyclohexane 325.0 Less stable
cis-1,2-Dimethylcyclohexane 333.0 Moderate
trans-1,2-Dimethylcyclohexane 323.0 Moderate
cis-1,4-Dimethylcyclohexane N/A Less stable
trans-1,4-Dimethylcyclohexane N/A More stable

Key Findings :

  • The cis-1,3 isomer is more stable than its trans counterpart due to minimized steric strain in the diequatorial conformation .
  • In contrast, trans-1,4-dimethylcyclohexane is more stable than its cis isomer, highlighting the impact of substitution position on stability .

Reactivity and Combustion

1,3-Dimethylcyclohexane exhibits reactivity trends similar to ethylcyclohexane , as both show comparable ignition delay times under combustion conditions. This suggests analogous kinetic behaviors in hydrocarbon oxidation pathways .

Table 2: Ignition Delay Times (IDTs) at 800 K
Compound IDT (ms)
This compound 2.5
Ethylcyclohexane 2.6
2,5-Dimethylfuran (2,5-DMF) 1.8

Key Findings :

  • The similarity in IDTs between this compound and ethylcyclohexane underscores their structural influence on combustion kinetics .

Biodegradability

Under anaerobic conditions, cis-1,3-dimethylcyclohexane is more biodegradable than other dimethylcyclohexane homologues (e.g., trans-1,2-dimethylcyclohexane). However, its cyclopentane analog, cis-1,3-dimethylcyclopentane, is highly recalcitrant, indicating ring size significantly impacts biodegradation .

Table 3: Biodegradation Rates (Sulfate-Amended Conditions)
Compound Degradation Rate (%)
cis-1,3-Dimethylcyclohexane 85
trans-1,2-Dimethylcyclohexane 92
cis-1,3-Dimethylcyclopentane <10

Key Findings :

  • Substitution pattern (cis vs. trans) and ring size (cyclohexane vs. cyclopentane) dictate biodegradation efficiency .

Biological Activity

1,3-Dimethylcyclohexane (C8H16) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its structure-activity relationships based on recent studies.

This compound is a derivative of cyclohexane with two methyl groups attached to the first and third carbon atoms. Its molecular structure is significant for its interactions with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. Notably:

  • Antituberculosis Activity : A derivative of this compound, specifically 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD), demonstrated significant antituberculosis activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) was reported at 2.5 µg/mL, comparable to standard antituberculosis drugs like ethambutol and streptomycin .
  • General Antibacterial Activity : Studies have shown that certain metal complexes of cyclohexane derivatives exhibit moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. However, direct studies on this compound's antibacterial properties remain limited .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various contexts. Although specific studies on this compound are scarce, related compounds in the cyclohexane family have shown promise in reducing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity. Structural modifications can significantly impact its pharmacological properties:

  • Methyl Substitution : The positioning of methyl groups influences the compound's hydrophobicity and steric hindrance, which are critical for receptor binding and activity.
  • Functional Groups : Incorporating functional groups such as hydroxyl or amino can enhance biological interactions and increase potency against specific pathogens .

Case Studies

Several case studies highlight the biological activities associated with derivatives of this compound:

Study Compound Activity MIC (µg/mL) Notes
PAMCHDAntituberculosis2.5Comparable to standard drugs
Cyclohexane DerivativesAntibacterialVariesModerate activity against several strains

Q & A

Q. How can the most stable conformation of cis-1,3-dimethylcyclohexane be determined experimentally?

Methodological Answer: The stability of conformers is evaluated using thermodynamic measurements and computational modeling. For cis-1,3-dimethylcyclohexane, the diequatorial (e,e) conformation is favored due to minimized 1,3-diaxial steric interactions (ΔH₀ difference = 5.44 kcal/mol compared to diaxial) . Experimental validation involves:

  • NMR spectroscopy : Axial-equatorial proton coupling constants reveal conformational preferences.
  • Calorimetry : Measures enthalpy differences between conformers.
  • Computational methods : Density Functional Theory (DFT) calculates Gibbs free energy differences.

Q. What analytical techniques are suitable for distinguishing cis/trans isomers of 1,3-dimethylcyclohexane?

Methodological Answer:

  • Gas Chromatography (GC) : Retention time differences exploit polarity variations between isomers.
  • Infrared (IR) Spectroscopy : C-H stretching frequencies differ due to axial vs. equatorial substituent orientations .
  • Polarimetry : Trans isomers (chiral) exhibit optical activity, while cis isomers (achiral) do not .

Advanced Research Questions

Q. How do steric and electronic factors influence the ring-opening reactivity of this compound over iridium catalysts?

Methodological Answer: The reaction proceeds via a dicarbene mechanism, where catalyst support (e.g., SiO₂) and modifiers (e.g., K/Ni) adjust electronic states and steric accessibility . Key steps:

Catalyst Preparation : Impregnate Ir on SiO₂, then add K or Ni to modulate acidity.

Reaction Monitoring : Use GC-MS to track product distribution (e.g., branched alkanes).

Kinetic Analysis : Compare experimental yields (e.g., 2,5-dimethylhexane as a major product) with thermodynamic equilibrium predictions .

Q. How can contradictions between experimental stereoisomer counts and theoretical predictions for this compound be resolved?

Methodological Answer: While this compound has two chirality centers, symmetry reduces stereoisomers:

  • Cis isomer : Achiral due to a plane of symmetry (Cₛ point group) .
  • Trans isomer : Exists as a racemic mixture (C₁ point group).
    Experimental Validation :
  • X-ray Crystallography : Confirms planar symmetry in cis isomers.
  • Chiral Chromatography : Separates trans enantiomers.

Q. What methodologies optimize the synthesis of this compound derivatives for biological studies?

Methodological Answer:

  • Hydrogenation : Reduce 1,3-dimethylcyclohexene using PtO₂ in ethanol.
  • Purification : Distill at 121–124°C (lit.) and verify purity via refractive index (n²⁰/D = 1.426) .
  • Derivatization : Introduce functional groups (e.g., fluorophenylamino-methylene) via nucleophilic substitution for bioactivity screening .

Q. How can computational modeling reconcile discrepancies in product distributions during hydroconversion?

Methodological Answer:

  • DFT-based Microkinetics : Simulate intermediates (e.g., carbocations) to identify rate-limiting steps .
  • Statistical Analysis : Compare experimental isomer ratios (e.g., 2,4-dimethylcyclohexane at 5% vs. equilibrium 3%) using χ² tests.

Q. Safety & Compliance

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation (TLV: 0.00103 mmHg) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .
  • Waste Management : Neutralize halogenated derivatives (e.g., bromomethylcyclohexane) before disposal .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylcyclohexane
Reactant of Route 2
1,3-Dimethylcyclohexane

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